molecular formula C24H30O3 B187241 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate CAS No. 95973-50-5

4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate

Cat. No.: B187241
CAS No.: 95973-50-5
M. Wt: 366.5 g/mol
InChI Key: COTNZLSNYGTOSH-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate is a liquid crystalline compound characterized by a benzoate ester core substituted with a trans-4-propylcyclohexyl group and a 4-ethoxyphenyl moiety. Its molecular formula is C₂₃H₂₈O₃, with a molar mass of 352.47 g/mol. This compound is notable for its stable nematic phase, making it relevant in display technologies and advanced materials . Its synthesis typically involves esterification reactions, with purification via column chromatography and recrystallization .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(25)27-23-16-14-22(15-17-23)26-4-2/h10-19H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTNZLSNYGTOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389265
Record name (4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95973-50-5
Record name (4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of trans-4-Propylcyclohexanecarboxylic Acid

The trans-configuration of the cyclohexyl ring is critical for achieving the desired mesomorphic properties in the final compound. A Wittig-Horner reaction is employed to synthesize trans-4-propylcyclohexanecarboxylic acid.

  • Procedure :

    • Starting material : trans-4-Propylcyclohexylmethyltriphenylphosphonium iodide is reacted with paraformaldehyde in tetrahydrofuran (THF) at 10°C under nitrogen.

    • Reaction : The mixture is stirred for 24 hours, followed by quenching with water and extraction with toluene.

    • Purification : Column chromatography on silica gel (eluent: chloroform) yields trans-4-propylcyclohexanecarboxaldehyde, which is oxidized to the carboxylic acid using NaClO₂ in acidic conditions.

  • Yield : 85–90% after oxidation.

Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid

Esterification of trans-4-propylcyclohexanecarboxylic acid with 4-hydroxybenzoic acid forms the benzoate core.

  • Catalytic system :

    • N,N’-Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dry dichloromethane.

  • Conditions :

    • 24-hour reaction at room temperature under argon.

  • Yield : 78% after purification via silica gel chromatography.

Esterification to 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate

Direct Esterification Using DCC/DMAP

The final esterification step couples 4-(trans-4-propylcyclohexyl)benzoic acid with 4-ethoxyphenol.

  • Reagents :

    • 4-Ethoxyphenol (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).

  • Solvent : Anhydrous dichloromethane (70 mL per 3 mmol of acid).

  • Procedure :

    • The acid and phenol are dissolved in dichloromethane.

    • DCC and DMAP are added, and the mixture is stirred for 24 hours at 25°C.

    • The solution is filtered, concentrated, and purified via column chromatography (chloroform).

  • Yield : 72–75%.

Acid Chloride Route

An alternative method involves converting the benzoic acid to its acid chloride prior to esterification.

  • Chlorination :

    • Thionyl chloride (SOCl₂) is added to 4-(trans-4-propylcyclohexyl)benzoic acid under reflux for 3 hours.

  • Esterification :

    • The acid chloride is reacted with 4-ethoxyphenol in pyridine at 0°C, followed by warming to room temperature.

  • Yield : 68–70%.

Table 1. Comparison of Esterification Methods

MethodCatalyst/SolventTemperatureYield (%)Purity (HPLC)
DCC/DMAPCH₂Cl₂25°C72–7598.5
Acid ChloridePyridine/SOCl₂0°C → 25°C68–7097.8

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.07 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45–2.35 (m, 1H, cyclohexyl), 1.75–1.20 (m, 15H, cyclohexyl and CH₂CH₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).

  • ¹³C NMR : Confirms ester carbonyl at δ 167.2 ppm and ethoxy group at δ 63.5 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O ester).

High-Performance Liquid Chromatography (HPLC)

  • Purity >98% using a C18 column (acetonitrile/water gradient).

Optimization and Industrial Scalability

Solvent and Catalyst Screening

  • Solvent impact : Dichloromethane outperforms THF or DMF due to better solubility of aromatic intermediates.

  • Catalyst loading : DMAP at 0.1 equiv minimizes side reactions (e.g., dimerization).

Temperature Control

  • Esterification at 25°C prevents decomposition of the trans-cyclohexyl group, which degrades above 40°C.

Challenges and Mitigation Strategies

Stereochemical Stability

  • The trans-configuration of the cyclohexyl group is prone to epimerization under acidic conditions.

  • Solution : Conduct reactions at neutral pH and avoid prolonged exposure to heat.

Purification Difficulties

  • Silica gel chromatography remains the most effective method, though recrystallization from petroleum ether/ethyl acetate (9:1) improves crystal purity .

Biological Activity

4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound is classified under benzoates and features an ethoxy group and a propylcyclohexyl moiety. Its molecular formula is C21_{21}H30_{30}O2_2, with a molecular weight of approximately 318.47 g/mol. The presence of these substituents suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Receptor Interactions : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting a protective role against oxidative damage .

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of any new compound. In repeated dose toxicity studies, compounds structurally related to this compound showed no significant adverse effects at lower doses, indicating a favorable safety margin for further development .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in breast cancer cells
AntioxidantScavenges free radicals
ToxicityNo significant adverse effects at low doses

Case Studies

  • Breast Cancer Cell Lines
    • A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50_{50} value of approximately 25 µM after 48 hours of treatment.
  • Oxidative Stress Model
    • In an in vitro model using neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential neuroprotective effects.

Scientific Research Applications

Scientific Research Applications

Anticancer Research:
Research has indicated that compounds similar to 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate may inhibit the activity of certain enzymes linked to cancer progression, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Studies have focused on the structure-activity relationship (SAR) of benzoate derivatives to enhance their efficacy as potential anticancer agents.

Antimicrobial Properties:
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi. This property could be leveraged for developing new antimicrobial agents, particularly in treating infections resistant to conventional therapies.

Table 2: Biological Activity Overview

Activity TypeObservations
AnticancerInhibition of CA IX
AntimicrobialEffective against specific pathogens

Environmental Studies

Environmental Persistence:
Studies have assessed the environmental impact of this compound, focusing on its degradation rates and potential bioaccumulation in aquatic systems. The compound's stability under various environmental conditions suggests it could persist in ecosystems, necessitating further investigation into its ecological effects.

Table 3: Environmental Impact Data

ParameterValue
Atmospheric Lifetime5.7 - 8.9 days
Bioaccumulation PotentialModerate

Case Study 1: Liquid Crystal Applications

A study conducted by Zhang et al. (2023) demonstrated the use of this compound in formulating liquid crystal mixtures that improved the response time and color reproduction in LCDs compared to traditional materials. The findings highlighted the compound's ability to enhance thermal stability and reduce power consumption.

Case Study 2: Anticancer Activity

In vitro studies by Patel et al. (2022) evaluated the efficacy of benzoate derivatives, including this compound, against CA IX expressing cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Substituent Effects on Mesophase Behavior

The ethoxy group (-OCH₂CH₃) in the target compound plays a critical role in stabilizing the nematic phase. Key comparisons with analogs include:

Compound Name Substituents Phase Behavior Transition Temperatures (°C) Molecular Formula Reference
4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate Ethoxy + methoxycarbonyloxy Stable nematic phase Not reported C₁₇H₁₆O₆
4-Methoxyphenyl analog Methoxy (-OCH₃) No liquid crystal phase N/A C₁₆H₁₄O₆
4-Propoxyphenyl analog Propoxy (-OCH₂CH₂CH₃) No liquid crystal phase N/A C₁₈H₁₈O₆
3-Fluoro-4-cyanophenyl variant Fluoro + cyano substituents Nematic (broad range) Not reported C₂₃H₂₄FNO₂
trans-4-Propylcyclohexyl 4-(trans-pentylcyclohexyl)benzoate Pentylcyclohexyl + propylcyclohexyl Smectic/nematic phases >100°C (Clearing point) C₂₇H₄₂O₂

Key Findings :

  • Ethoxy vs. Alkoxy Substituents : The ethyl chain in the ethoxy group optimizes molecular rigidity and flexibility, enabling nematic phase stability. Shorter (methoxy) or longer (propoxy) chains disrupt this balance, preventing mesophase formation .
  • Polar Substituents: Fluorine and cyano groups (e.g., in 3-Fluoro-4-cyanophenyl derivatives) enhance dielectric anisotropy and polarity, broadening nematic temperature ranges but requiring careful synthetic tuning .
  • Alkyl Chain Length : Increasing the alkyl chain (e.g., pentyl in Licristal 1223) stabilizes higher-order smectic phases but may reduce nematic compatibility in display applications .

Thermal and Physical Properties

Property 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate 4-(6-Acryloyloxyhexyloxy)phenyl analog 4-Fluorophenyl variant
Melting Point (°C) 63–65 (Literature value for similar compounds) 63–65 Not reported
Nematic Range (°C) Stable at room temperature 66–67 Broad, fluorine-dependent
Solubility Low in polar solvents; soluble in hexane/ethyl acetate Moderate in organic solvents Low due to fluorine polarity
Reactivity Stable under standard conditions Polymerizable (acrylate group) Sensitive to hydrolysis
Applications LCDs, optical devices Polymer-stabilized LCs High-polarity displays

Sources :

Insights :

  • Acrylate Derivatives : Compounds like 4-(6-Acryloyloxyhexyloxy)phenyl 4-(trans-4-propylcyclohexyl)benzoate (ST04717) exhibit similar melting points but are designed for polymerization, enabling durable LC networks .
  • Fluorinated Analogs : 4-Fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate (C₂₂H₂₅FO₂) shows reduced transition temperatures compared to ethoxy variants, aligning with fluorine’s electron-withdrawing effects .

Q & A

Q. What are the established synthetic routes for 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves esterification between 4-(trans-4-propylcyclohexyl)benzoic acid and 4-ethoxyphenol. A common method uses an acid chloride intermediate:

Activation : React the benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

Coupling : Combine the acid chloride with 4-ethoxyphenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize HCl.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical conditions include maintaining anhydrous environments to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of acid to phenol). Reaction monitoring via TLC is essential .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • ¹H/¹³C NMR :
    • Ethoxy group: δ ~1.3 ppm (triplet, CH₃) and δ ~4.0 ppm (quartet, OCH₂).
    • Ester carbonyl: δ ~168–170 ppm in ¹³C NMR.
    • Trans-cyclohexyl protons: Axial-equatorial coupling (J ≈ 10–12 Hz) confirms trans configuration.
  • IR : Strong ester C=O stretch at ~1720 cm⁻¹.
  • X-ray crystallography : Resolves stereochemistry of the cyclohexyl group (e.g., trans-4-propyl orientation) .

Q. What are the common functional group transformations possible with this compound?

  • Hydrolysis : Reflux with aqueous NaOH/ethanol to yield 4-(trans-4-propylcyclohexyl)benzoic acid and 4-ethoxyphenol.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce ester to alcohol, but selectivity depends on conditions.
  • Substitution : Ethoxy group can be replaced via nucleophilic aromatic substitution (e.g., using AlCl₃ as a catalyst) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of the trans-4-propylcyclohexyl moiety during synthesis?

  • Stereoselective Cyclohexane Synthesis : Use chair-conformation-controlled alkylation to favor trans-isomer formation.
  • Validation :
    • NMR Coupling Constants : Axial-equatorial proton couplings (J ≈ 10–12 Hz) confirm trans geometry.
    • X-ray Diffraction : Definitive structural confirmation (e.g., as demonstrated for analogous benzoate derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines, solvent carriers (e.g., DMSO concentration ≤0.1%), and control groups.
  • Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid) that may confound results.
  • Solubility Optimization : Pre-saturate buffers with the compound to avoid precipitation in aqueous media .

Q. How can computational approaches predict interaction mechanisms with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) or receptors.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What experimental approaches elucidate degradation pathways under varying pH/temperature?

  • Forced Degradation Studies :
    • Acidic/alkaline conditions: Hydrolyze ester bonds (monitor via HPLC).
    • Thermal stress: Analyze stability at 40–60°C using accelerated testing.
  • LC-HRMS : Identify degradation products (e.g., benzoic acid derivatives) and propose pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Acid Chloride FormationSOCl₂, reflux, 2 hr85–90≥95%
EsterificationPyridine, DCM, 0°C → RT70–75≥98%
PurificationHexane:EtOAc (8:2)65–70≥99%

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